biological activity of 5-bromoindole derivatives in kinase inhibition
biological activity of 5-bromoindole derivatives in kinase inhibition
A Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The indole nucleus, a cornerstone in medicinal chemistry, has given rise to a multitude of therapeutic agents. The strategic introduction of a bromine atom at the 5-position of this scaffold has proven to be a particularly fruitful avenue for the development of potent and selective kinase inhibitors. This technical guide provides an in-depth exploration of the biological activity of 5-bromoindole derivatives in the context of kinase inhibition. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity against key oncogenic and disease-relevant kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase 3 (GSK-3), and Proviral Integration site for Moloney murine leukemia virus (Pim) kinases. This guide will further provide detailed experimental protocols for the synthesis of key 5-bromoindole derivatives and the in vitro evaluation of their kinase inhibitory activity, equipping researchers and drug development professionals with the foundational knowledge to harness the therapeutic potential of this versatile scaffold.
Introduction: The Strategic Advantage of the 5-Bromoindole Moiety
The indole scaffold's prevalence in biologically active compounds stems from its ability to mimic the purine core of ATP, enabling it to competitively bind to the ATP-binding pocket of kinases. The introduction of a bromine atom at the 5-position offers several distinct advantages in drug design:
-
Electronic Modulation: The electron-withdrawing nature of the bromine atom can significantly alter the electronic distribution of the indole ring, influencing key interactions with amino acid residues in the kinase active site.
-
Enhanced Lipophilicity: The bromine substituent increases the lipophilicity of the molecule, which can enhance membrane permeability and cellular uptake.
-
Metabolic Stability: The C-Br bond is generally stable to metabolic degradation, potentially improving the pharmacokinetic profile of drug candidates.
-
A Handle for Synthetic Diversification: The bromine atom serves as a versatile synthetic handle for introducing a wide array of substituents via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), facilitating the exploration of structure-activity relationships.
These attributes have positioned 5-bromoindole derivatives as a promising class of kinase inhibitors with therapeutic potential across various diseases, most notably cancer.
Key Kinase Targets of 5-Bromoindole Derivatives
The versatility of the 5-bromoindole scaffold has enabled the development of inhibitors targeting a range of kinase families. This section will explore the key targets and the associated signaling pathways.
Receptor Tyrosine Kinases: EGFR and VEGFR-2
The inhibition of receptor tyrosine kinases (RTKs) is a cornerstone of modern cancer therapy. 5-Bromoindole derivatives have shown significant promise in targeting two critical RTKs: EGFR and VEGFR-2.
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a key driver of cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, including non-small cell lung cancer and colorectal cancer. 5-Bromoindole-2-carboxylic acid derivatives have emerged as potent EGFR inhibitors.[1][2] These compounds typically function by competing with ATP for binding to the tyrosine kinase domain of EGFR, thereby blocking downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is the primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 can effectively starve tumors of their blood supply. 5-bromoindole hydrazone derivatives have been identified as effective VEGFR-2 inhibitors.[3]
Below is a diagram illustrating the inhibitory action of 5-bromoindole derivatives on the EGFR and VEGFR-2 signaling pathways.
Caption: Inhibition of EGFR and VEGFR-2 signaling by 5-bromoindole derivatives.
Cyclin-Dependent Kinases (CDKs)
CDKs are a family of serine/threonine kinases that regulate the progression of the cell cycle. Their dysregulation is a common feature of cancer, leading to uncontrolled cell proliferation. 5-Bromo-oxindole and other 5-bromoindole derivatives have been investigated as CDK inhibitors, with some demonstrating potent activity against CDK2.[4][5]
Glycogen Synthase Kinase 3 (GSK-3)
GSK-3 is a constitutively active serine/threonine kinase involved in a wide range of cellular processes, including metabolism, cell fate, and neuronal function. Its dysregulation has been implicated in neurodegenerative diseases like Alzheimer's, as well as in some cancers. The 5-bromoindole scaffold has been identified as a potential inhibitor of GSK-3.[6][7]
Pim Kinases
The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are proto-oncogenes that play a crucial role in cell survival and proliferation. Their overexpression is associated with various hematological and solid tumors.[8] 3,5-disubstituted indole derivatives, including those with a 5-bromo substituent, have been developed as potent Pim kinase inhibitors.[9]
Structure-Activity Relationships (SAR)
The biological activity of 5-bromoindole derivatives is highly dependent on the nature and position of substituents on the indole core. Understanding these SARs is critical for the rational design of potent and selective inhibitors.
EGFR/VEGFR-2 Inhibitors
For 5-bromoindole-2-carboxylic acid and hydrazone derivatives targeting EGFR and VEGFR-2, the following SAR observations have been made:
-
C2-Substitution: The substituent at the C2 position is crucial for activity. Carboxylic acid, carbothioamide, oxadiazole, and hydrazone moieties have all been shown to be effective.[1][2][3] The nature of the substituent influences the binding interactions within the ATP pocket.
-
N1-Substitution: Substitution on the indole nitrogen (N1) can modulate activity. While many potent inhibitors are unsubstituted at this position, the introduction of small alkyl or aryl groups can be explored to optimize properties.
-
Aromatic Substituents on Side Chains: For hydrazone derivatives, the nature of the aromatic substituent on the benzylidene moiety significantly impacts potency. Electron-donating groups, such as dimethylamino, or heterocyclic rings like furan, have been shown to enhance activity against VEGFR-2.[3]
CDK Inhibitors
In the context of 5-bromo-oxindole-based CDK inhibitors, key SAR points include:
-
Oxindole Core: The oxindole (indolin-2-one) core is a critical feature for CDK inhibition.
-
C3-Substitution: The substituent at the C3 position is a key determinant of potency and selectivity. Conjugation with other heterocyclic rings, such as indole, has proven to be a successful strategy.[4]
-
Halogen Substitution: While 5-bromo substitution is common, the type and position of halogen on the oxindole ring can fine-tune activity. For instance, a 5-chloro substituent has been shown to be slightly more advantageous for anti-proliferative activity in some cases compared to the 5-bromo analogue.[4]
GSK-3 and Pim Kinase Inhibitors
For GSK-3 and Pim kinase inhibitors based on the 5-bromoindole scaffold, the SAR is still being extensively explored. However, initial findings suggest that:
-
Disubstitution Pattern: A 3,5-disubstituted pattern on the indole ring appears to be favorable for Pim kinase inhibition.[9]
-
Flexibility and Hydrogen Bonding: The nature of the substituents at C3 and C5 influences the flexibility of the molecule and its ability to form key hydrogen bonds within the kinase active site.
Quantitative Data Summary
The following tables summarize the reported inhibitory activities of representative 5-bromoindole derivatives against various kinases.
Table 1: Inhibitory Activity of 5-Bromoindole Derivatives against EGFR and VEGFR-2
| Compound ID | Target Kinase | Cell Line | IC50 (µM) | Reference |
| 3a | EGFR | HepG2, A549, MCF-7 | Most Potent of Series | [10] |
| 5BDBIC | VEGFR-2 | HepG2 | 14.3 | [3] |
| 5j | EGFR | - | 0.085 | [5] |
| 5i | EGFR | - | 0.092 | [5] |
Table 2: Inhibitory Activity of 5-Bromoindole Derivatives against CDKs
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 5j | CDK2 | 16 | [5] |
| 5i | CDK2 | 24 | [5] |
| 5g | CDK2 | 33 | [5] |
| 5c | CDK2 | 46 | [5] |
(Note: IC50 values can vary depending on the specific assay conditions.)
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of a key 5-bromoindole intermediate and a general protocol for an in vitro kinase inhibition assay.
Synthesis of 5-Bromoindole
The following protocol describes a common method for the synthesis of the 5-bromoindole scaffold.
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for the preparation of 5-bromoindole.
Step-by-Step Protocol:
-
Preparation of Sodium Indoline-2-Sulfonate:
-
Dissolve indole in ethanol.
-
Add this solution to a solution of sodium bisulfite in water.
-
Stir the mixture overnight.
-
Collect the resulting solid by vacuum filtration, wash with ether, and dry.[1]
-
-
Preparation of Sodium 1-Acetyl Indoline-2-Sulfonate:
-
Suspend sodium bisulfite in acetic anhydride.
-
Add the sodium indoline-2-sulfonate from the previous step.
-
Stir the suspension at elevated temperature (e.g., 70-90°C).
-
Cool the reaction mixture, filter, and wash the solid with acetic anhydride.[1]
-
-
Synthesis of 5-Bromoindole:
-
Dissolve the acetylated intermediate in water at low temperature (0-5°C).
-
Add bromine dropwise while maintaining the low temperature.
-
Stir for a period, then allow the reaction to warm to room temperature.
-
Quench excess bromine with sodium bisulfite solution.
-
Neutralize the solution with sodium hydroxide.
-
Heat the solution to facilitate precipitation of the product.
-
Make the solution basic with sodium hydroxide and stir further.
-
Collect the precipitate by vacuum filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-bromoindole.[1]
-
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of 5-bromoindole derivatives against a target kinase using a radiometric assay.
Diagram of Kinase Inhibition Assay Workflow:
Caption: General workflow for an in vitro radiometric kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Prepare stock solutions of the kinase, substrate (peptide or protein), and the 5-bromoindole derivative (test compound) in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of [γ-³²P]ATP.
-
-
Reaction Setup:
-
In a microcentrifuge tube or a 96-well plate, combine the kinase buffer, the test compound at various concentrations (and a vehicle control), and the kinase enzyme.
-
Pre-incubate for a short period to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate and [γ-³²P]ATP.
-
-
Incubation:
-
Incubate the reaction mixture at a constant temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding a stop solution (e.g., a solution containing a high concentration of EDTA or phosphoric acid).
-
-
Separation and Quantification:
-
Spot a portion of the reaction mixture onto a phosphocellulose paper or membrane.
-
Wash the paper/membrane extensively with a suitable wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of ³²P incorporated into the substrate using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion and Future Perspectives
5-Bromoindole derivatives have unequivocally established themselves as a privileged scaffold in the design of kinase inhibitors. Their demonstrated activity against a range of therapeutically relevant kinases, coupled with their synthetic tractability, underscores their immense potential in drug discovery. The continued exploration of the vast chemical space around the 5-bromoindole core, guided by a deeper understanding of SAR and structure-based design, is poised to yield novel kinase inhibitors with enhanced potency, selectivity, and improved pharmacological profiles. As our understanding of the complex roles of kinases in disease pathogenesis continues to evolve, so too will the applications of this remarkable chemical motif.
References
-
Hassan, O. M., Kubba, A., & Tahtamouni, L. H. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. Anti-Cancer Agents in Medicinal Chemistry, 23(11), 1336–1348. [Link]
-
designer-drug.com. Synthesis of 5-Bromo Indole. [Link]
-
Hassan, O. M., et al. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Anticancer Agents in Medicinal Chemistry, 23(11), 1336-1348. [Link]
-
Request PDF. Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Synthesis, Biological Evaluation and In Silico Studies of Certain Oxindole–Indole Conjugates as Anticancer CDK Inhibitors. Molecules, 27(19), 6293. [Link]
-
Abdel-Gawad, N. M., et al. (2022). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1864-1877. [Link]
-
Akhtar, M. J., et al. (2019). PIM kinase inhibitors: Structural and pharmacological perspectives. European Journal of Medicinal Chemistry, 172, 292-314. [Link]
-
Engel, M., et al. (2012). Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models. International Journal of Alzheimer's Disease, 2012, 381029. [Link]
-
Chen, Y., et al. (2018). Discovery and evaluation of 3,5-disubstituted indole derivatives as Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(14), 2513-2517. [Link]
-
PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy. (2024). Current Topics in Medicinal Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Biological Evaluation and In Silico Studies of Certain Oxindole–Indole Conjugates as Anticancer CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Bromoindole | GSK-3 | TargetMol [targetmol.com]
- 7. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Discovery and evaluation of 3,5-disubstituted indole derivatives as Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
